1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one
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Overview
Description
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of 4,5-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Acetyl-4-hydroxynaphthalen-2-yl)propan-2-one
- 1-(3-Acetyl-5-hydroxynaphthalen-2-yl)propan-2-one
- 1-(3-Acetyl-4,5-dimethoxynaphthalen-2-yl)propan-2-one
Uniqueness
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is unique due to the presence of two hydroxyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for unique interactions and applications compared to its analogs .
Properties
CAS No. |
60714-54-7 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(3-acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(16)6-11-7-10-4-3-5-12(18)14(10)15(19)13(11)9(2)17/h3-5,7,18-19H,6H2,1-2H3 |
InChI Key |
SGSNFWBUTGZVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)C |
Origin of Product |
United States |
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